1-(3,4-Dichlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-27-11-18(25)24-8-2-3-12-4-5-14(10-17(12)24)23-19(26)22-13-6-7-15(20)16(21)9-13/h4-7,9-10H,2-3,8,11H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQQUWACSVCJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dichlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Antimicrobial Activity
Research indicates that derivatives of urea compounds often exhibit significant antimicrobial properties. In a study involving similar compounds, it was found that certain thiourea derivatives demonstrated notable antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The activity was measured using Minimum Biofilm Inhibitory Concentration (MBIC), with effective concentrations reported at 625 µg/mL for some derivatives .
Antioxidant Activity
Antioxidant potential is another critical aspect of this compound's biological profile. The total antioxidant capacity (TAC) was assessed using the DPPH assay method. Compounds similar to this compound showed varying levels of antioxidant activity, with some achieving approximately 43% inhibition at optimal concentrations . This suggests a promising avenue for further exploration in oxidative stress-related conditions.
Cytotoxicity
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In vitro studies have shown that certain urea derivatives can induce cell cycle arrest in cancer cell lines, indicating potential anti-cancer properties. For instance, flow cytometric analysis revealed significant alterations in the cell cycle distribution of treated cells compared to controls .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may be attributed to the ability to neutralize ROS, thus protecting cellular components from oxidative damage.
- Cell Cycle Modulation : Inducing cell cycle arrest can lead to apoptosis in cancer cells, a mechanism that is being explored for therapeutic applications.
Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various urea derivatives against E. coli and Pseudomonas aeruginosa. The findings indicated that compounds with similar structures to this compound exhibited enhanced antibacterial activity at lower concentrations than traditional antibiotics .
| Compound | MBIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 625 | E. coli |
| Compound B | 500 | P. aeruginosa |
| Target Compound | TBD | TBD |
Study 2: Antioxidant Properties
In another study focusing on the antioxidant capabilities of urea derivatives, it was demonstrated that certain compounds could significantly reduce oxidative stress markers in vitro. The results highlighted the potential for these compounds in therapeutic applications related to oxidative damage .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
The 2-methoxyacetyl group may stabilize the tetrahydroquinolin scaffold through hydrogen bonding, contrasting with simpler acetyl or sulfonyl groups in analogs .
Molecular Weight: The target compound (~410.3 g/mol) is heavier than simpler diarylureas (e.g., 306.0 g/mol for 6g) due to the tetrahydroquinolin core and methoxyacetyl group .
Synthetic Complexity: Yields for diarylureas like 6g exceed 80% , but the tetrahydroquinolin scaffold likely requires multi-step synthesis, as seen in tetrahydroisoquinoline preparations involving column chromatography .
Q & A
Q. Critical Factors :
- Temperature Control : Excess heat during urea formation can lead to decomposition; yields drop by ~15% at >90°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to achieve >95% purity .
Advanced: How can computational modeling predict this compound’s binding affinity to kinase targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to assess interactions with kinases like RET or EGFR:
Target Preparation : Retrieve kinase structures (PDB ID: 2IVU for RET) and optimize protonation states using tools like PROPKA .
Docking Studies : Grid boxes centered on ATP-binding pockets; affinity scores (ΔG) < −8 kcal/mol suggest strong binding .
MD Validation : Simulate ligand-protein complexes for 100 ns; RMSD < 2 Å indicates stable binding .
Data Contradiction Analysis : Discrepancies between in silico and in vitro IC₅₀ values may arise from solvation effects or conformational flexibility. Free energy perturbation (FEP) calculations refine predictions .
Basic: What spectroscopic techniques characterize this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- 3,4-Dichlorophenyl : Aromatic protons at δ 7.2–7.5 ppm (doublets, J = 8.5 Hz).
- Tetrahydroquinoline Moiety : Methylenic protons (δ 2.8–3.2 ppm) and methoxyacetyl carbonyl (δ 170–175 ppm in ¹³C) .
- X-ray Crystallography : Resolves dihedral angles between urea and tetrahydroquinoline groups; hydrogen bonds (N–H···O) stabilize crystal packing .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How to resolve in vitro vs. in vivo efficacy discrepancies?
Methodological Answer:
Pharmacokinetic Profiling :
- ADME Studies : Measure plasma half-life (e.g., LC-MS/MS) and metabolic stability in liver microsomes. Low stability (<30% remaining at 1 hr) suggests rapid clearance .
- Metabolite Identification : Use UPLC-QTOF to detect oxidative metabolites (e.g., hydroxylation at the methoxyacetyl group) .
Formulation Optimization :
- Nanoparticle Encapsulation : PEG-PLGA nanoparticles improve bioavailability by 3–5× in rodent models .
Contradiction Resolution : Poor in vivo activity despite high in vitro potency often stems from low solubility (<10 µg/mL). Solubility enhancement via salt formation (e.g., hydrochloride) or co-solvents (Cremophor EL) is advised .
Basic: What biological targets are hypothesized based on structural analogs?
Methodological Answer:
- Kinase Inhibition : Analogous urea derivatives (e.g., 1-(4-Methoxyphenyl)-3-(tetrahydroquinolinyl)urea) inhibit RET kinase (IC₅₀ = 12 nM) via urea-mediated hydrogen bonding to Lys758 and Glu775 .
- GPCR Modulation : The dichlorophenyl group may target serotonin receptors (5-HT₂A), as seen in compounds with similar substituents (Kᵢ = 35 nM) .
Validation : Competitive binding assays (SPR or radioligand displacement) confirm target engagement .
Advanced: How to improve metabolic stability without losing target affinity?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups : Replace methoxyacetyl with trifluoroacetyl (logP reduction by 0.8; t₁/₂ increases from 1.2 to 4.7 hrs) .
- Isosteric Replacement : Substitute urea with thiourea; retains H-bonding but reduces CYP3A4-mediated oxidation .
Pro-drug Design :
- Esterification : Mask polar groups with acetyl or pivaloyl esters; hydrolysis in plasma restores activity .
Data-Driven Optimization : Parallel synthesis of 20 analogs followed by hepatic microsome stability screening identifies lead candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
